molecular formula C13H12F3N3O2 B1395737 methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1059538-16-7

methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1395737
CAS No.: 1059538-16-7
M. Wt: 299.25 g/mol
InChI Key: PIJWYEUMRGEXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a methyl ester at position 5, and a 3-(aminomethyl)phenyl substituent at position 1. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and metabolic stability. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the aminomethylphenyl moiety may contribute to target-binding interactions .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJWYEUMRGEXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC(=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • The cyclization of hydrazine derivatives with β-diketones or β-ketonitriles is the most versatile and widely used method for preparing 5-substituted pyrazoles, including those bearing trifluoromethyl groups.
  • For trifluoromethyl-substituted pyrazoles, di-Boc protected trifluoromethylhydrazine has been effectively used as a precursor in one-pot syntheses with diketones or dialdehydes, facilitating direct formation of N-trifluoromethyl pyrazole cores under acidic conditions in solvents like dichloromethane (DCM).
  • Optimization of cyclization conditions is critical to suppress side reactions such as loss of the trifluoromethyl group.

Esterification and Carboxylation

  • The 5-carboxylate group is formed either by direct carbonylation of a pyrazole intermediate or by conversion of a 5-formyl or 5-cyano pyrazole to the methyl ester via oxidation and esterification.
  • Industrial methods involve magnesium-organic base mediated deprotonation followed by carbonation with CO2 or equivalents , yielding the pyrazole-5-carboxylate, which is then methylated.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent Notes
Pyrazole ring cyclization Di-Boc trifluoromethylhydrazine + diketones DCM + strong acid Suppresses des-CF3 side products; 1-pot
Aminomethyl group introduction Reductive amination (e.g., NaBH3CN) Methanol, ethanol Requires protected aldehyde or halide
Carboxylation Mg-organic base + CO2 or equivalent THF or similar Industrial scale, high yield and purity
Esterification Acid-catalyzed methylation Methanol Converts acid to methyl ester

Detailed Synthetic Route Example

Step 1: Synthesis of 3-(aminomethyl)phenyl hydrazine derivative

  • Start from 3-(aminomethyl)benzaldehyde or 3-(aminomethyl)benzyl halide.
  • React with hydrazine hydrate or substituted hydrazines to form hydrazone intermediates.

Step 2: Cyclization with trifluoromethyl diketone

  • Condense the hydrazine derivative with trifluoromethyl-substituted 1,3-diketone under acidic conditions (e.g., acetic acid or HCl in ethanol).
  • This yields methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate after subsequent esterification.

Step 3: Purification and Characterization

  • Purify by recrystallization or chromatography.
  • Characterize by NMR (including ^19F NMR for CF3 group), IR, and mass spectrometry.

Research Findings and Optimization Insights

  • Trifluoromethylhydrazine salts are unstable in solution with a half-life of ~6 hours, requiring rapid cyclization to avoid decomposition.
  • Use of dichloromethane with strong acid catalysts improves yields by suppressing side reactions that remove the trifluoromethyl group.
  • Industrial processes emphasize magnesium-organic base deprotonation and carbonation for efficient carboxylate formation, allowing scale-up with good control over purity and yield.
  • Reductive amination to install the aminomethyl group is favored for its mild conditions and high selectivity.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization of hydrazine + diketone One-pot formation of pyrazole core High regioselectivity, direct CF3 incorporation Requires careful control of acid/base
Magnesium-organic base carbonation Deprotonation + CO2 fixation Scalable, high purity Requires handling of reactive bases
Reductive amination for aminomethyl Conversion of aldehyde/halide to amine Mild, selective Requires precursor availability
Esterification from acid intermediates Acid to methyl ester conversion Straightforward Additional step, purification needed

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole core with trifluoromethyl and aminomethyl substituents, which contribute to its reactivity and potential applications in medicinal chemistry. The molecular formula is C17H18F3N3O2C_{17}H_{18}F_3N_3O_2, and its structure can be represented as follows:

  • Molecular Structure :
    • Pyrazole ring: Central to its functionality.
    • Trifluoromethyl group: Enhances lipophilicity and biological activity.
    • Aminomethyl group: Potential for further derivatization.

Medicinal Chemistry

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with pyrazole scaffolds exhibit cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups may enhance these effects by improving the compound's metabolic stability and selectivity for cancer cells .
  • Anti-inflammatory Properties : Studies have suggested that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The aminomethyl group may enhance interaction with biological targets involved in inflammation .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique functional groups allow for further modifications, enabling the synthesis of more complex molecules that could have enhanced biological activities or novel properties .
  • Reactivity Studies : The compound can undergo various chemical reactions, such as oxidation and coupling reactions, making it valuable in synthetic organic chemistry for developing new compounds .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. They evaluated their cytotoxicity against breast cancer cell lines and found that modifications to the trifluoromethyl group significantly affected their potency. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. The findings suggest that this compound could be further developed into an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural motifs with several pyrazole and heterocyclic derivatives. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Key Substituents Structural Features Molecular Weight (g/mol) Key Differences
Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate 3-(aminomethyl)phenyl, trifluoromethyl, methyl ester Pyrazole core with ester and aryl groups ~330 (estimated) Reference compound
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole Phenyl, trifluoromethyl No ester or aminomethyl groups 228.18 Simpler structure; lacks functional groups for solubility or reactivity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl, trifluoromethyl, carboxylic acid Carboxylic acid instead of ester 224.13 Higher polarity due to -COOH; potential for salt formation
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate Tetrafluoropropyl, methyl ester Fluorinated alkyl chain instead of aryl group 274.15 Enhanced lipophilicity from fluorine atoms; different steric profile
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 3-Chlorophenyl, methoxy, carboxamide Amide group instead of ester; chloro substitution 283.72 Reduced hydrolytic stability (amide vs. ester); altered electronic effects

Physicochemical Properties

  • Trifluoromethyl Group : Present in all listed analogs, this group contributes to electron-withdrawing effects, enhancing metabolic stability and influencing pKa values .
  • Ester vs. Carboxylic Acid/Amide : The methyl ester in the target compound offers moderate polarity, while carboxylic acid analogs (e.g., ) exhibit higher solubility in aqueous media. Amide derivatives (e.g., ) may show slower hydrolysis rates compared to esters.

Biological Activity

Methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are of interest in drug development and therapeutic applications. This article discusses its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C17H18F3N3O4
  • Molecular Weight : 385.34 g/mol
  • CAS Number : 640287-99-6
  • Structure : The compound features a pyrazole core with a trifluoromethyl group and an aminomethyl phenyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, show promising anticancer properties:

  • Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, related compounds have demonstrated IC50 values ranging from 1.1 µM to 49.85 µM, indicating significant cytotoxicity against these lines .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Induces apoptosis
Compound BA54926Inhibits growth
Compound CHCT1161.1Cell cycle arrest

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro assays against phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum showed moderate antifungal activity, with some derivatives achieving over 50% inhibition at concentrations of 100 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the trifluoromethyl group have been shown to enhance potency by affecting enzyme interactions, such as inhibiting cyclin-dependent kinases (CDK) and other targets involved in cancer cell proliferation .
  • Induction of Apoptosis : Many pyrazole derivatives induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell division and growth .

Study on Antitumor Activity

A study published in MDPI explored the anticancer potential of various pyrazole derivatives, including those structurally related to this compound. The findings indicated that the compound exhibited significant cytotoxic effects on A549 cells with an IC50 of approximately 26 µM, suggesting its potential as a lead compound for further development in lung cancer therapy .

Investigation of Antifungal Properties

Another investigation assessed the antifungal efficacy of the compound against Gibberella zeae. Results demonstrated that certain derivatives showed over 50% inhibition at concentrations lower than those required for commercial fungicides, highlighting their potential as effective alternatives in agricultural applications .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step processes, including condensation reactions, amide coupling, and functional group transformations. A representative approach for structurally similar pyrazole derivatives involves:

  • Step 1 : Condensation of a substituted phenylhydrazine with a trifluoromethyl ketone to form the pyrazole core.
  • Step 2 : Introduction of the aminomethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Esterification of the carboxylic acid intermediate using methanol and a coupling agent (e.g., bromotripyrrolidin-1-ylphosphonium hexafluorophosphate) in DMF .
  • Purification : Flash column chromatography with hexanes/ethyl acetate gradients is commonly employed .

Q. How can the compound’s purity and structural integrity be validated?

  • Chromatography : HPLC or UPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., trifluoromethyl at C3, aminomethylphenyl at N1) .
    • HRMS : Verify molecular weight (calculated for C13H12F3N3O2: 299.09 g/mol).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (SHELX suite is widely used for refinement) .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., Factor Xa, plasma kallikrein) using fluorogenic substrates. For example:
    • Factor Xa assay : Measure IC50 values in buffer containing 0.1% BSA and 5 mM CaCl2 .
    • Selectivity screening : Compare activity against related enzymes (e.g., thrombin, trypsin) to assess specificity .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction, critical for bioavailability predictions .

Advanced Research Questions

Q. How can structural modifications improve selectivity for serine hydrolase targets (e.g., Factor Xa vs. kallikrein)?

  • P1/P4 optimization : Replace the aminomethylphenyl group with heterocyclic moieties (e.g., benzisoxazole) to enhance steric complementarity with Factor Xa’s S1 pocket .
  • Trifluoromethyl positioning : Computational docking (e.g., AutoDock Vina) can predict interactions with hydrophobic subsites, guiding substitution at C3 .
  • In vitro profiling : Test derivatives against panels of proteases to identify off-target effects. For example, DPC423 (a related compound) showed 1000-fold selectivity for Factor Xa over trypsin .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Rodent thrombosis models :
    • Arterial thrombosis : Measure time to occlusion in a FeCl3-induced carotid injury model .
    • Venous thrombosis : Assess thrombus weight in a stasis model with tissue factor .
  • Pharmacokinetic parameters : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key metrics include Tmax, Cmax, and bioavailability (e.g., razaxaban, a related inhibitor, achieved ~60% oral bioavailability in rats) .

Q. How can computational methods guide the optimization of metabolic stability?

  • CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify metabolic hot spots (e.g., ester hydrolysis). Methyl ester groups may be replaced with bioisosteres (e.g., amides) to reduce susceptibility .
  • MD simulations : Analyze binding stability in human plasma (e.g., albumin binding) to optimize half-life .

Q. What strategies resolve contradictions in activity data between enzyme assays and cellular models?

  • Cellular permeability : Measure logD (octanol/water) and use Caco-2 assays to assess membrane penetration. Low permeability may explain discrepancies between in vitro enzyme activity and cellular efficacy .
  • Off-target profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Methodological Considerations

Q. How should researchers handle stereochemical challenges during synthesis?

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts to control stereochemistry at the aminomethyl group .

Q. What analytical techniques are critical for detecting degradation products?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze by LC-MS to identify impurities .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and collect data on a Bruker D8 Venture diffractometer. Refinement with SHELXL provides bond lengths/angles (e.g., confirming the pyrazole ring’s planarity) .

Data Gaps and Safety Considerations

  • Toxicology : Limited data exist for this specific compound. Refer to structurally related agents (e.g., DPC423) for preliminary toxicity profiles, but conduct Ames tests and micronucleus assays to assess genotoxicity .
  • Environmental impact : No ecotoxicology data are available. Follow OECD 301 guidelines for biodegradability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.